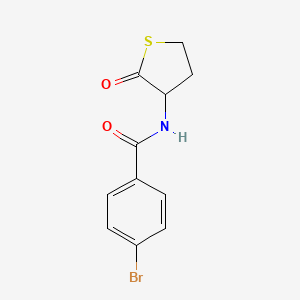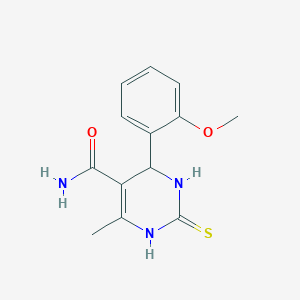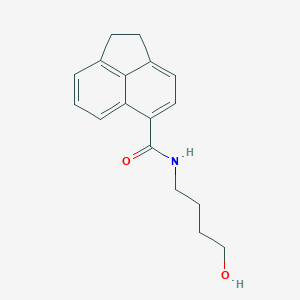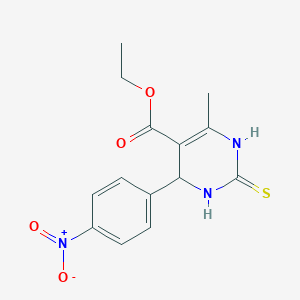![molecular formula C19H18N2O6 B4912664 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B4912664.png)
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid is a complex organic compound that features a pyrrolidine ring, a furan ring, and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid typically involves multiple steps
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Substitution reactions can be employed to replace specific functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield additional oxo-containing compounds, while reduction reactions may produce hydroxyl-containing derivatives.
科学研究应用
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine and furan derivatives, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Furan-2-carboxylic acids: These compounds contain the furan ring and are used in similar chemical reactions.
Uniqueness
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)(furan-2-ylmethyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(furan-2-ylmethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-16(8-9-18(24)25)20(12-14-7-4-10-27-14)15-11-17(23)21(19(15)26)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDJDKFRZAOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE](/img/structure/B4912582.png)
![2-(1,3-benzodioxol-5-yl)-N,N-bis[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B4912589.png)


![(5E)-5-{[5-(4-Chloro-2-nitrophenyl)furan-2-YL]methylidene}-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4912606.png)

![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4912622.png)
![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4912626.png)
![3-[(4-tert-butylbenzoyl)amino]-4-methoxybenzamide](/img/structure/B4912634.png)
![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4912650.png)
![1-[(2,6-difluorophenyl)methyl]-N-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]triazole-4-carboxamide](/img/structure/B4912651.png)

![N,N'-bis[4-(4-cyanophenoxy)phenyl]-5-nitroisophthalamide](/img/structure/B4912666.png)
![2,6-bis[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]pyridine](/img/structure/B4912678.png)
